molecular formula C20H23NO3 B1434403 [2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate CAS No. 87788-23-6

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate

Katalognummer: B1434403
CAS-Nummer: 87788-23-6
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: XPQJTOMKWFNZTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate is an organic compound with a complex structure It is a derivative of benzoic acid and is characterized by the presence of methyl groups and a benzoylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate typically involves the esterification of 4-Methyl-benzoic acid with 2-methyl-2-(4-methyl-benzoylamino)-propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Methyl-benzoic acid or 4-Methyl-benzophenone.

    Reduction: 4-Methyl-benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methyl-benzoic acid methyl ester
  • 4-Methyl-benzoyl chloride
  • 4-Methyl-benzyl alcohol

Uniqueness

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate is unique due to its specific structural features, such as the presence of both methyl and benzoylamino groups. These features confer distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

87788-23-6

Molekularformel

C20H23NO3

Molekulargewicht

325.4 g/mol

IUPAC-Name

[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate

InChI

InChI=1S/C20H23NO3/c1-14-5-9-16(10-6-14)18(22)21-20(3,4)13-24-19(23)17-11-7-15(2)8-12-17/h5-12H,13H2,1-4H3,(H,21,22)

InChI-Schlüssel

XPQJTOMKWFNZTN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)COC(=O)C2=CC=C(C=C2)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)COC(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.